

In-Depth Technical Guide: Physicochemical Characteristics of 3-Phenyl-3-pentylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenyl-3-pentylamine hydrochloride

Cat. No.: B012962

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of **3-Phenyl-3-pentylamine hydrochloride** (CAS No: 104177-96-0). The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Properties

3-Phenyl-3-pentylamine hydrochloride is a chemical compound with the molecular formula C11H18ClN.^[1] It presents as a white powder and is recommended to be stored under inert gas.^[2]

Quantitative Data Summary

A summary of the available quantitative physicochemical data for **3-Phenyl-3-pentylamine hydrochloride** is presented in Table 1. It is important to note that publicly available data on certain properties, such as boiling point, specific solubility, and pKa, are limited.

Property	Value	Source
Molecular Formula	C11H18CIN	[1] [3]
Molar Mass	199.72 g/mol	[1] [3]
Melting Point	253 °C	[1]
Appearance	White powder	[2]
Purity	95%	[3]
Storage Conditions	Sealed and preserved	[2]

Note: Data for boiling point, specific solubility in various solvents, and pKa for **3-Phenyl-3-pentylamine hydrochloride** are not readily available in the cited literature. The provided experimental protocols outline general methods for determining these properties.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs, which is a critical indicator of purity.

Methodology:

- **Sample Preparation:** A small, dry sample of **3-Phenyl-3-pentylamine hydrochloride** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** A calibrated digital melting point apparatus is used.
- **Measurement:**
 - The capillary tube is placed in the heating block of the apparatus.

- The temperature is increased at a rapid rate until it is approximately 15-20 °C below the expected melting point.
- The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of the compound in various solvents (e.g., water, ethanol, dichloromethane).

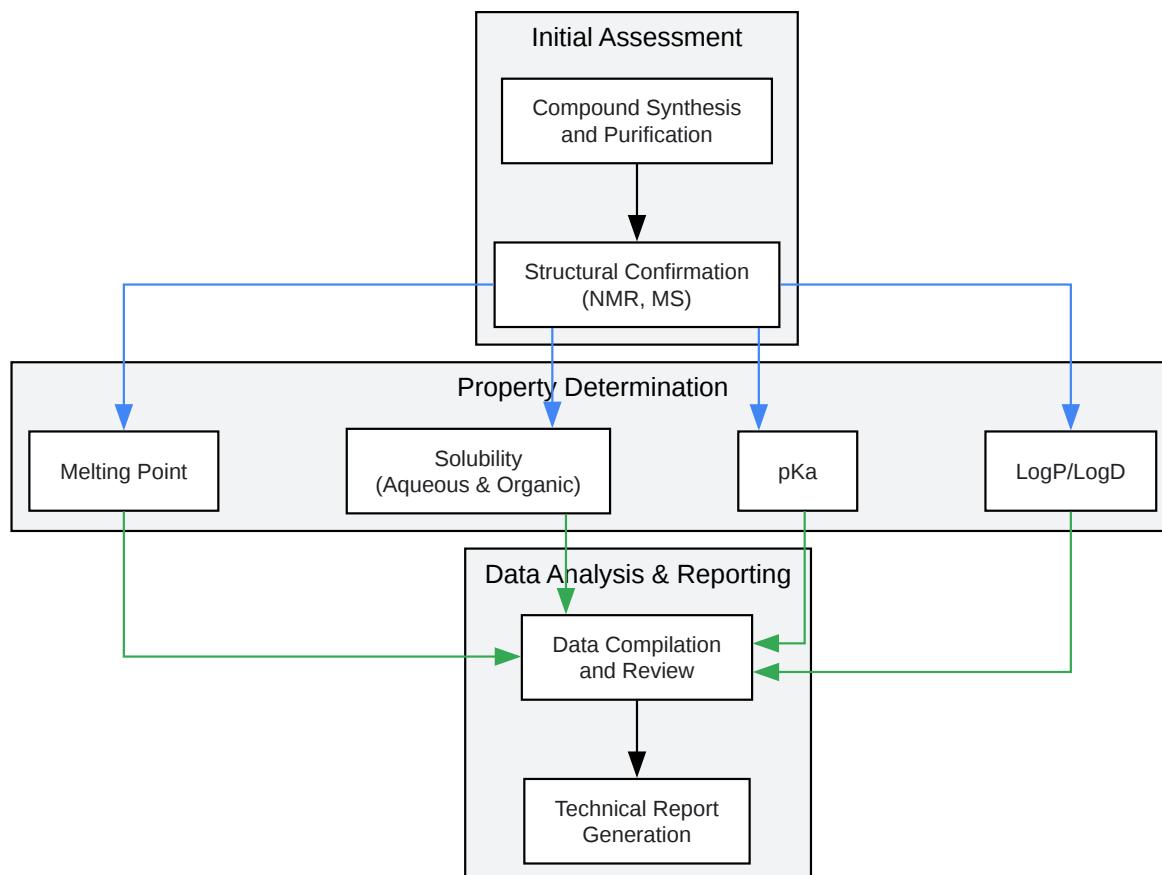
Methodology:

- Sample Preparation: An excess amount of **3-Phenyl-3-pentylamine hydrochloride** is added to a known volume of the desired solvent in a sealed vial.
- Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to settle, and the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any undissolved solid.
- Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the amine group, which is crucial for understanding its ionization state at different pH values.

Methodology:


- Sample Preparation: A precisely weighed amount of **3-Phenyl-3-pentylamine hydrochloride** is dissolved in a known volume of deionized water.
- Instrumentation: A calibrated pH meter with a suitable electrode and a magnetic stirrer are used.
- Titration:
 - The solution is stirred continuously.
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
 - The pH of the solution is recorded after each addition, allowing the reading to stabilize.
- Data Analysis:
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.

Mandatory Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a pharmaceutical compound like **3-Phenyl-3-pentylamine hydrochloride**.

Physicochemical Characterization Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]

- 2. 3-PHENYL-3-PENTYLAMINE HYDROCHLORIDE, CasNo.104177-96-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. CAS 104177-96-0 | 3633-5-03 | MDL MFCD08275694 | 3-Phenyl-3-pentylamine hydrochloride | SynQuest Laboratories [synquestlabs.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Characteristics of 3-Phenyl-3-pentylamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012962#physicochemical-characteristics-of-3-phenyl-3-pentylamine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com